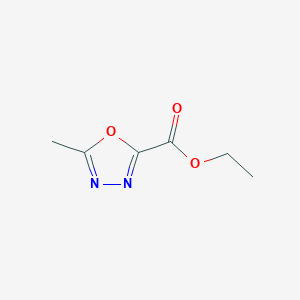
5-Méthyl-1,3,4-oxadiazole-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications du 5-Méthyl-1,3,4-oxadiazole-2-carboxylate d'éthyle
Le this compound est un composé qui possède diverses applications dans la recherche scientifique. Voici une analyse détaillée de ses applications uniques dans différents domaines :
Recherche pharmaceutique : Agents anti-infectieux : Ce composé a été étudié pour son potentiel en tant qu'agent anti-infectieux. Le cycle 1,3,4-oxadiazole est une caractéristique commune des composés hétérocycliques qui présentent des activités antibactériennes, antivirales et antileishmaniennes significatives . Les chercheurs ont synthétisé divers 1,3,4-oxadiazoles substitués, dont le this compound, afin d'explorer leur potentiel dans la lutte contre les maladies infectieuses.
Chimie médicinale : Inhibiteurs de l'intégrase du VIH : Dans le domaine de la chimie médicinale, ce composé sert d'intermédiaire dans la synthèse d'inhibiteurs de l'intégrase du VIH . Ces inhibiteurs sont essentiels dans le traitement du VIH, car ils empêchent le virus d'intégrer son matériel génétique dans la cellule hôte, ce qui interrompt le processus de réplication.
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with various proteins or enzymes in the pathogens to exert their effects.
Mode of Action
For instance, some 1,2,4-oxadiazoles were studied for their interaction with Trypanosoma cruzi cysteine protease cruzain using molecular docking . This suggests that Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate might also interact with its targets in a similar manner, leading to changes in the target’s function.
Result of Action
Based on the known activities of related compounds, it can be inferred that this compound may exert anti-infective effects, potentially leading to the inhibition of pathogen growth or replication .
Analyse Biochimique
Biochemical Properties
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate plays a significant role in biochemical reactions, particularly as a ligand in transition-metal driven organic reactions. It interacts with enzymes and proteins, facilitating precise regio- and stereoselectivity in catalytic processes . The compound’s interactions with biomolecules are primarily through hydrogen bonding and coordination with metal ions, which enhance its reactivity and specificity in biochemical pathways.
Cellular Effects
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its binding interactions with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . Its binding to active sites of enzymes can result in conformational changes that either enhance or inhibit enzymatic activity. Furthermore, ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate remains stable under specific storage conditions but may degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects on metabolic pathways and cellular function . At higher doses, it may induce toxic or adverse effects, including alterations in enzyme activity and gene expression. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels, emphasizing the need for careful dosage optimization in experimental studies.
Metabolic Pathways
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways includes acting as a substrate or inhibitor for specific enzymes, thereby influencing the overall metabolic balance within cells. Its interactions with metabolic enzymes can lead to changes in the concentration of key metabolites, affecting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules, which determine its bioavailability and efficacy in biological systems.
Subcellular Localization
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWXWCDHGTWBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539808 | |
| Record name | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37641-36-4 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37641-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
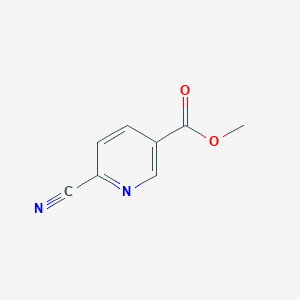
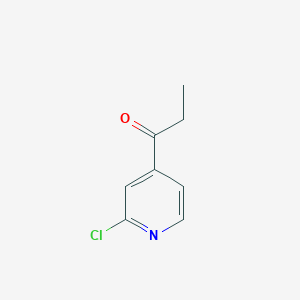
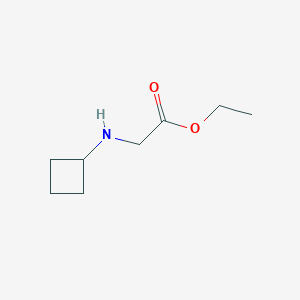








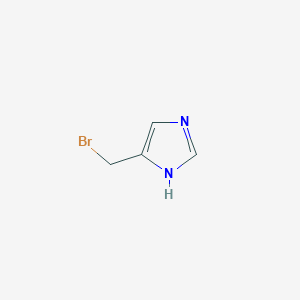
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

